
N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide is a chemical compound with the molecular formula C9H6F5NO and a molecular weight of 239.14 g/mol . This compound is characterized by the presence of difluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetamide moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide typically involves the acylation of 3,5-difluoro-4-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The difluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Oxidation and Reduction: The acetamide moiety can be oxidized to form corresponding carboxylic acids or reduced to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. Reaction conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include substituted phenylacetamides with different nucleophiles replacing the fluorine atoms.
Oxidation: Products include carboxylic acids derived from the oxidation of the acetamide group.
Reduction: Products include primary amines resulting from the reduction of the acetamide group.
Hydrolysis: Products include 3,5-difluoro-4-(trifluoromethyl)aniline and acetic acid.
Scientific Research Applications
N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Biology: The compound’s unique structural features make it a valuable probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules . Additionally, the trifluoromethyl group can influence the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-difluoro-4-methylphenyl)acetamide: Similar structure but lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(3,5-dichloro-4-(trifluoromethyl)phenyl)acetamide: Contains chlorine atoms instead of fluorine, which can alter its reactivity and interactions with biological targets.
N-(3,5-difluoro-4-(trifluoromethyl)phenyl)propionamide:
Uniqueness
N-(3,5-difluoro-4-(trifluoromethyl)phenyl)acetamide is unique due to the combination of difluoro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties such as high electronegativity, stability, and lipophilicity. These features make it a valuable compound in various research fields, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
CAS No. |
1351394-00-7 |
|---|---|
Molecular Formula |
C9H6F5NO |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
N-[3,5-difluoro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H6F5NO/c1-4(16)15-5-2-6(10)8(7(11)3-5)9(12,13)14/h2-3H,1H3,(H,15,16) |
InChI Key |
KMJMNXMETGOECF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


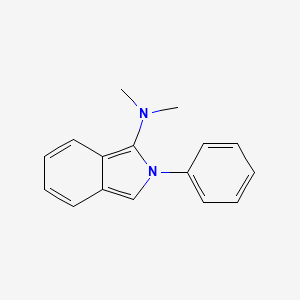

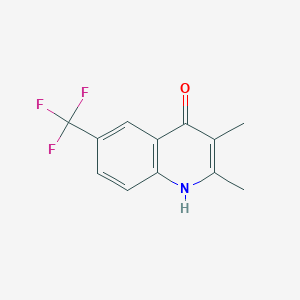
![[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11870036.png)
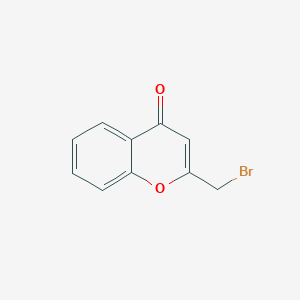
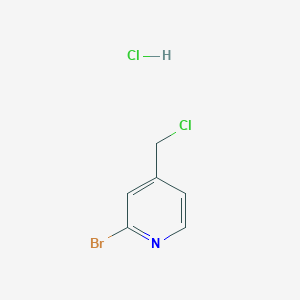
![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)
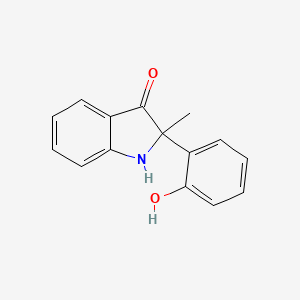
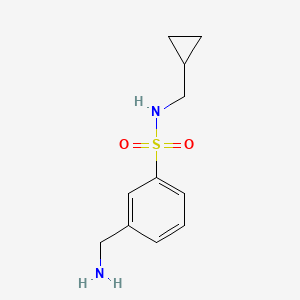
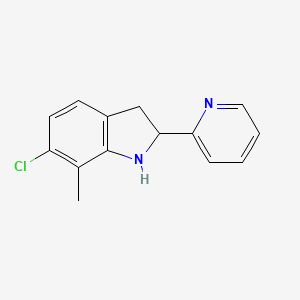
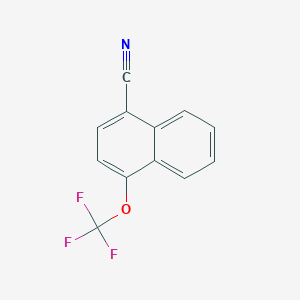
![2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11870079.png)


